tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate
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Overview
Description
tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate: is an organic compound with the molecular formula C13H15NO2 It is a derivative of acrylate, featuring a tert-butyl ester group, a cyano group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate typically involves the reaction of tert-butyl acrylate with a cyano group donor and a pyridinyl group donor under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the materials science industry, this compound can be used in the production of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the pyridinyl group can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl (E)-2-cyano-3-pyridin-2-ylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(2,3)17-12(16)10(9-14)8-11-6-4-5-7-15-11/h4-8H,1-3H3/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRZJAMSNZGQSV-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=CC1=CC=CC=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C(=C/C1=CC=CC=N1)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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